molecular formula C12H20N2 B13043308 1,4-Benzenedipropanamine

1,4-Benzenedipropanamine

Cat. No.: B13043308
M. Wt: 192.30 g/mol
InChI Key: UCIIMVLFNCETFE-UHFFFAOYSA-N
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Description

3,3’-(1,4-Phenylene)bis(propan-1-amine) is an organic compound with the molecular formula C12H20N2 It consists of a phenylene group (a benzene ring) substituted with two propan-1-amine groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,4-Phenylene)bis(propan-1-amine) typically involves the reaction of 1,4-dibromobenzene with 3-aminopropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of 3,3’-(1,4-Phenylene)bis(propan-1-amine) follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the amine groups to more reactive intermediates.

    Substitution: The phenylene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,3’-(1,4-Phenylene)bis(propan-1-amine) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylene)bis(propan-1-amine) depends on its application. In biochemical contexts, it may act as a ligand binding to specific proteins or enzymes, modulating their activity. The phenylene group provides a rigid scaffold, while the amine groups can participate in hydrogen bonding and electrostatic interactions, influencing molecular recognition and binding affinity.

Comparison with Similar Compounds

    1,4-Bis(3-aminopropyl)piperazine: Similar in structure but contains a piperazine ring instead of a phenylene group.

    1,4-Diaminobutane: Contains a butane backbone instead of a phenylene group.

    3,3’-(1,4-Phenylene)bis(2-methylpropan-1-amine): Similar structure with an additional methyl group on the propan-1-amine moieties.

Uniqueness: 3,3’-(1,4-Phenylene)bis(propan-1-amine) is unique due to its phenylene backbone, which imparts rigidity and specific electronic properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-[4-(3-aminopropyl)phenyl]propan-1-amine

InChI

InChI=1S/C12H20N2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10,13-14H2

InChI Key

UCIIMVLFNCETFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN)CCCN

Origin of Product

United States

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